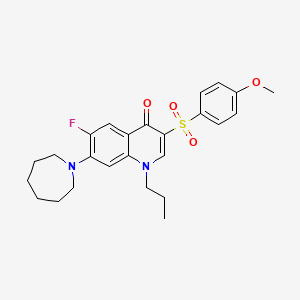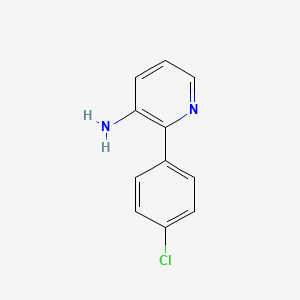
2-(4-Chlorophenyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Chlorophenyl)pyridin-3-amine” is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 204.66 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-5-6-14-7-11(9)13/h1-7H,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.66 .科学的研究の応用
2-(4-Chlorophenyl)pyridin-3-amine is widely used in scientific research applications due to its ability to act as a building block for the synthesis of a variety of compounds with diverse biological activities. For example, it has been used in the synthesis of compounds with anti-inflammatory, anticonvulsant, and antifungal properties. It has also been used in the synthesis of compounds with potential applications in cancer therapy.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)pyridin-3-amine may also interact with various biological targets.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that this compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
実験室実験の利点と制限
2-(4-Chlorophenyl)pyridin-3-amine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it can be synthesized relatively easily and inexpensively, making it a cost-effective option for research. However, it is important to note that this compound is a relatively unstable compound, and therefore must be stored and handled carefully to prevent degradation.
将来の方向性
There are a number of potential future directions for 2-(4-Chlorophenyl)pyridin-3-amine research. One potential direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted into its potential as an antioxidant and its ability to reduce the levels of inflammatory cytokines. Finally, further research could be conducted into its potential applications in cancer therapy.
合成法
2-(4-Chlorophenyl)pyridin-3-amine is synthesized through a multi-step process. The first step involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of triethylamine to form the intermediate compound, 4-chloro-N-ethoxycarbonyl-2-pyridinol. This intermediate is then reacted with sodium azide in the presence of potassium carbonate to form the final product, this compound.
生化学分析
Biochemical Properties
2-(4-Chlorophenyl)pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as kinases and phosphatases, which are involved in regulating cellular signaling pathways. The compound can also bind to specific receptors on the cell surface, influencing signal transduction and cellular responses. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of target genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or receptors, leading to conformational changes that affect their activity. For example, it may inhibit the activity of certain kinases, thereby blocking downstream signaling events. Alternatively, it can activate transcription factors, promoting the expression of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cellular function and improved physiological responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, resulting in the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(4-chlorophenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQQPRJCVMRFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
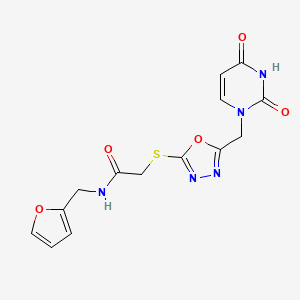
![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)

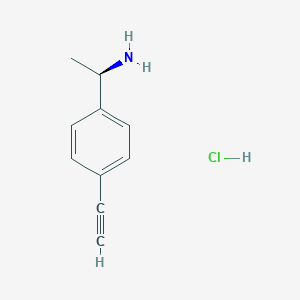
![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
![1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea](/img/structure/B2619395.png)
![5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619396.png)

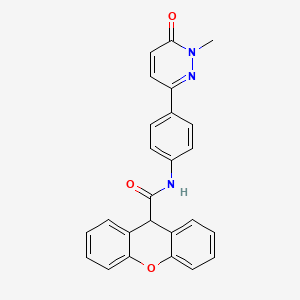
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)
![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)
